N1-(5-hydroxy-3-phenylpentyl)-N2-(m-tolyl)oxalamide
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Description
N1-(5-hydroxy-3-phenylpentyl)-N2-(m-tolyl)oxalamide, also known as AM-251, is a synthetic cannabinoid receptor antagonist. It was first discovered in the mid-1990s and has been extensively studied for its potential therapeutic applications.
Scientific Research Applications
Inhibition of Hydroxy Acid Oxidase 1 (HAO1)
A study focused on the inhibition of hydroxy acid oxidase 1 (HAO1) as a strategy to mitigate the accumulation of toxic oxalate in patients with primary hyperoxaluria 1 (PH1). Through DNA-Encoded Chemical Library (DECL) screening, potent HAO1 inhibitors were discovered, leading to compounds with improved potency and ADME/Pharmacokinetic properties. The research aimed at identifying non-acid-containing HAO1 inhibitors due to the poor permeability of carboxylic acid-containing compounds. This highlights the potential of oxalamide derivatives in therapeutic applications related to oxalate accumulation diseases (Lee et al., 2021).
Crystallization Behaviors of Poly(hydroxyalkanoate)s
Another study investigated the crystallization behaviors of bacterially synthesized poly(hydroxyalkanoate)s (PHAs) in the presence of oxalamide compounds. The study found that oxalamide compounds with specific configurations could significantly enhance the crystallization rate of PHAs, suggesting the utility of oxalamide derivatives in improving the material properties of biodegradable plastics and potential biomaterials (Xu et al., 2017).
Asymmetric Synthesis of Nitrogen Containing Compounds
Oxime ethers derived from oxalamide compounds have been utilized in the asymmetric synthesis of a range of nitrogen-containing compounds. This includes simple amines, aminoalcohols, alpha- and beta-amino acids, and various heterocyclic building blocks of natural products. The versatility of oxalamide derivatives in facilitating asymmetric synthesis demonstrates their importance in organic chemistry and drug development (Moody, 2004).
Metal-Organic Frameworks and Luminescent Properties
Research on lanthanide-based metal-organic frameworks (Ln-MOFs) synthesized with oxalamide and other ligands has shown that these compounds exhibit high chemical and thermal stability. Moreover, certain Ln-MOFs demonstrate bright luminescence and magnetic properties, suggesting potential applications in sensors, data storage, and luminescent materials (Luo et al., 2018).
properties
IUPAC Name |
N-(5-hydroxy-3-phenylpentyl)-N'-(3-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-15-6-5-9-18(14-15)22-20(25)19(24)21-12-10-17(11-13-23)16-7-3-2-4-8-16/h2-9,14,17,23H,10-13H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXAVPAHFGKLRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCC(CCO)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-hydroxy-3-phenylpentyl)-N2-(m-tolyl)oxalamide |
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